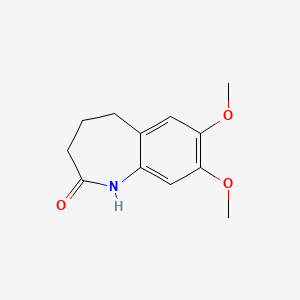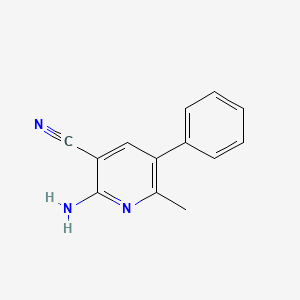
2-Amino-6-methyl-5-phenylpyridine-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-6-methyl-5-phenylpyridine-3-carbonitrile is a heterocyclic organic compound that belongs to the pyridine family This compound is characterized by the presence of an amino group, a methyl group, a phenyl group, and a carbonitrile group attached to the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-methyl-5-phenylpyridine-3-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-6-methyl-5-phenylpyridine-3-carbonitrile with ammonia or an amine under suitable conditions. This reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the substitution of the chlorine atom with an amino group.
Another approach involves the cyclization of appropriate precursors, such as 2-amino-3-cyanopyridine derivatives, in the presence of suitable catalysts and reagents. This method often requires the use of strong bases and high temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieve efficient production. Continuous flow reactors and automated systems may be employed to enhance the scalability and reproducibility of the synthesis process.
化学反应分析
Types of Reactions
2-Amino-6-methyl-5-phenylpyridine-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-Amino-6-methyl-5-phenylpyridine-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, including polymers and dyes.
作用机制
The mechanism of action of 2-Amino-6-methyl-5-phenylpyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The amino group and the pyridine ring play a crucial role in its binding to enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
2-Amino-6-methyl-5-phenylpyridine-3-carbonitrile can be compared with other similar compounds, such as:
- 2-Amino-6-methyl-4-phenylpyridine-3-carbonitrile
- 2-Amino-6-(4-chlorophenyl)-5-methylpyridine-3-carbonitrile
- 2-Amino-4-hydroxy-6-methylpyrimidine
These compounds share structural similarities but differ in the substitution pattern on the pyridine ring. The presence of different substituents can significantly influence their chemical reactivity and biological activity, making each compound unique in its own right.
属性
CAS 编号 |
84596-18-9 |
|---|---|
分子式 |
C13H11N3 |
分子量 |
209.25 g/mol |
IUPAC 名称 |
2-amino-6-methyl-5-phenylpyridine-3-carbonitrile |
InChI |
InChI=1S/C13H11N3/c1-9-12(10-5-3-2-4-6-10)7-11(8-14)13(15)16-9/h2-7H,1H3,(H2,15,16) |
InChI 键 |
JCZPGLIEVZTRQJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C(=N1)N)C#N)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


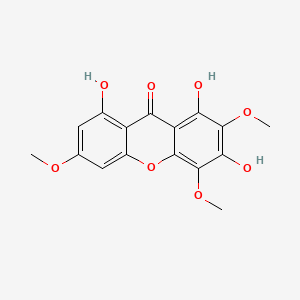

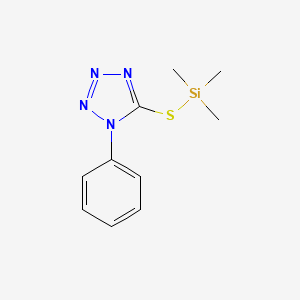
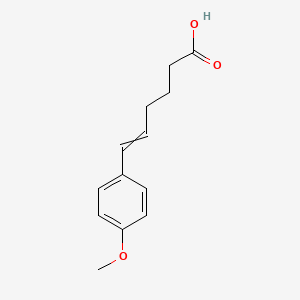
![3-Benzylidene-7-methylidenebicyclo[3.3.1]nonane](/img/structure/B14418545.png)
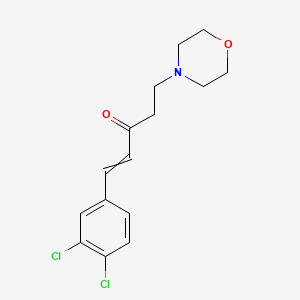
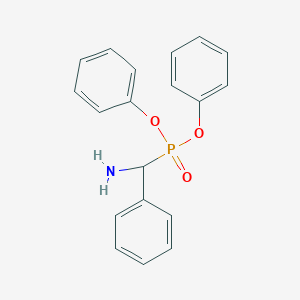


![6-Methoxy-3-azabicyclo[4.2.0]oct-4-en-2-one](/img/structure/B14418587.png)



